molecular formula C8H11Cl3N2O B2441214 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride CAS No. 2580202-83-9

6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride

Cat. No.: B2441214
CAS No.: 2580202-83-9
M. Wt: 257.54
InChI Key: RXNDUTBTHZAJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.2ClH/c9-8-6-5-10-3-4-12-7(6)1-2-11-8;;/h1-2,10H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNDUTBTHZAJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C(=NC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyridine derivative with an appropriate amine and an oxidizing agent to form the oxazepine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with nitrogen and oxygen atoms in their ring structures, such as:

Uniqueness

6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine; dihydrochloride (CAS Number: 956461-79-3) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C8H9ClN2O
  • Molecular Weight : 184.62 g/mol
  • Density : 1.262 g/cm³
  • Boiling Point : 317.8ºC at 760 mmHg
  • Flash Point : 146ºC

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its potential applications in pharmacology.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine. For instance, derivatives of pyrazole and other heterocycles have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain pyrazole derivatives displayed potent inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory and Antibacterial Effects

The compound's structural analogs have been associated with anti-inflammatory and antibacterial properties. For example, pyrazole derivatives have demonstrated efficacy in reducing inflammatory responses and inhibiting bacterial growth. These findings suggest that similar mechanisms may be applicable to 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The SAR studies indicate that modifications in the chemical structure can significantly influence the potency and selectivity of the compound against various biological targets. Understanding these interactions is essential for optimizing therapeutic applications.

Case Study 1: Antitumor Efficacy

In a comparative study involving various heterocyclic compounds, 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine was evaluated for its cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The combination of this compound with established chemotherapeutics like doxorubicin showed enhanced cytotoxicity compared to monotherapy .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of related compounds in models of acute inflammation. The results demonstrated that these compounds could significantly reduce markers of inflammation such as TNF-alpha and IL-6 in vitro and in vivo models. This positions 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine as a promising candidate for further development in inflammatory disease treatment .

Summary of Findings

Biological ActivityObservations
AntitumorSignificant cytotoxicity against MCF-7 and MDA-MB-231 cell lines
Anti-inflammatoryReduction in inflammatory markers in preclinical models
AntibacterialPotential efficacy against common bacterial strains

Q & A

Q. How can researchers optimize the synthesis of 6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine dihydrochloride to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights multi-step synthesis protocols with yields of 2–5%, suggesting iterative refinement of reaction conditions (e.g., solvent selection, stoichiometry, and purification via column chromatography or recrystallization). Monitoring intermediates using HPLC ( ) and adjusting protecting groups for sensitive functional groups (e.g., oxazepine rings) can enhance purity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydropyrido-oxazepine core and chloride substituents. Compare with structurally related compounds (e.g., ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and chloride counterion stoichiometry.
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or protonation states (). Cross-reference with databases (e.g., PubChem, ) to confirm assignments .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer: Store the compound in anhydrous, oxygen-free conditions (e.g., under argon) at –20°C to prevent hydrolysis of the oxazepine ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS ( ). Use lyophilization for long-term storage of hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols by:

  • Dose-Response Curves: Use at least 10 concentrations to calculate accurate IC50_{50} values.
  • Positive Controls: Include reference compounds (e.g., ’s AZD8931) to benchmark activity.
  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) to confirm mechanistic pathways () .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs) based on structural analogs ().
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes.
  • QSAR Models: Corrogate substituent effects (e.g., chloro vs. methyl groups) using datasets from and .

Q. How can impurity profiles be rigorously quantified during scale-up synthesis?

Methodological Answer:

  • HPLC-MS: Employ orthogonal methods (e.g., reverse-phase and HILIC columns) to separate and identify impurities. Reference standards () are critical for quantifying residual solvents or byproducts (e.g., dechlorinated analogs).
  • Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions to profile degradation pathways. Compare with impurity databases () .

Q. What in silico approaches model the compound’s pharmacokinetic (PK) parameters?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Use tools like GastroPlus to predict absorption, distribution, and clearance. Input logP () and pKa values derived from structural analogs ().
  • CYP450 Metabolism Prediction: Apply Schrödinger’s BioLuminate to identify metabolic hotspots (e.g., oxidation of the pyrido ring). Validate with microsomal assays .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis OptimizationHPLC monitoring, solvent screening
Structural ElucidationX-ray crystallography, HRMS
Impurity ProfilingForced degradation, HPLC-MS
PK ModelingPBPK simulations, CYP450 docking
Biological ValidationOrthogonal assays, dose-response curves

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.